molecular formula C18H24N4O2 B1192304 3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide

3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide

Cat. No.: B1192304
M. Wt: 328.4 g/mol
InChI Key: MZRKHUUDDHJVHS-MOKVOYLWSA-N
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Description

BIMU-1 is a synthetic organic compound that belongs to the class of azabicycloalkyl benzimidazolone derivatives. Its chemical structure is depicted below:

Scientific Research Applications

BIMU-1 has found applications in:

    Chemistry: As a building block for designing novel compounds.

    Biology: Studying 5-HT4 receptor agonists.

    Medicine: Investigating its potential therapeutic effects.

Preparation Methods

BIMU-1 can be synthesized through different routes. Here are two common methods:

Method 1::
  • Condensation of 2-nitrophenyl isocyanate (VII) with endo-8-methyl-8-azabicyclo[3,2,1]octan-3-amine (IV) in THF/cyclohexane yields 2-nitrophenylurea (VIII).
  • Reduction of (VIII) with H2 over Pd/C in ethanol produces 2-aminophenylurea (IX).
  • Acylation of (IX) with phenyl chloroformate (X) in toluene affords the carbamate (XI).
  • Cyclization of (XI) using NaOH in ethanol leads to the formation of BIMU-1.
Method 2::
  • Reaction of 2,3-dihydro-1H-benzimidazol-2-one (I) with trichloromethyl chloroformate (II) in THF produces 2-oxo-2,3-dihydro-1H-benzimidazol-2-ylcarbonyl chloride (III).
  • Condensation of (III) with endo-8-methyl-8-azabicyclo[3,2,1]octan-3-amine (IV) in THF yields the corresponding amide (V).
  • Alkylation of (V) with ethyl chloride (VI) and NaH in DMF completes the synthesis of BIMU-1.

Chemical Reactions Analysis

BIMU-1 undergoes various reactions, including acylation, cyclization, and alkylation. Common reagents and conditions are as described in the preparation methods. The major products formed are the corresponding amides and ureas.

Comparison with Similar Compounds

BIMU-1 stands out due to its unique structure and pharmacological profile. Similar compounds include BIMU-2 and BIMU-3.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide

InChI

InChI=1S/C18H24N4O2/c1-3-21-15-6-4-5-7-16(15)22(18(21)24)17(23)19-12-10-13-8-9-14(11-12)20(13)2/h4-7,12-14H,3,8-11H2,1-2H3,(H,19,23)/t12?,13-,14?/m0/s1

InChI Key

MZRKHUUDDHJVHS-MOKVOYLWSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N(C1=O)C(=O)NC3C[C@@H]4CCC(C3)N4C

SMILES

CCN1C2=CC=CC=C2N(C(NC3[C@@H](N4C)CCC[C@@H]4C3)=O)C1

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BIMU-1;  BIMU 1;  BIMU1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide
Reactant of Route 2
3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide
Reactant of Route 3
Reactant of Route 3
3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide
Reactant of Route 4
Reactant of Route 4
3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide
Reactant of Route 5
Reactant of Route 5
3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide
Reactant of Route 6
Reactant of Route 6
3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide

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